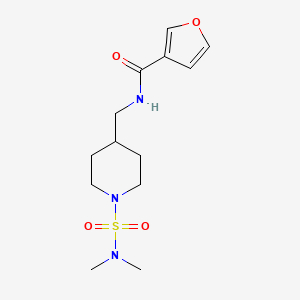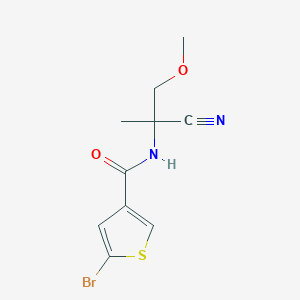
N-(4-(2-(ciclopropilamino)-2-oxoethyl)fenil)-3-(2-fluorofenil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide” is an amide, which is a common functional group in organic chemistry. Amides are found in many biological systems and pharmaceuticals due to their stability and versatility .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The cyclopropylamino and fluorophenyl groups suggest that specialized synthetic techniques may be required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an amide linkage. These functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in reactions characteristic of this functional group. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Mecanismo De Acción
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune response. By blocking the activity of these enzymes, N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide helps to reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects:
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune disorders. It also inhibits the proliferation of T cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is its specificity for Janus kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, its use is limited by its potential toxicity and the fact that it can have off-target effects on other enzymes and signaling pathways.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can be used to predict which patients are likely to respond to treatment with N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide. Additionally, there is ongoing research into the use of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide in combination with other drugs for the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide involves a series of complex chemical reactions. The initial step involves the reaction between 2-fluorobenzaldehyde and 4-(2-aminoethyl)phenol to form 3-(2-fluorophenyl)-N-(4-hydroxyphenyl)propanamide. This intermediate is then subjected to a series of reactions involving cyclopropanation, oxidation, and acylation to yield the final product, N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide.
Aplicaciones Científicas De Investigación
- Ciclopropanos, como nuestro compuesto, son anillos de tres miembros tensionados. Han atraído la atención debido a su reactividad única y versatilidad. En la síntesis orgánica, los ciclopropanos sirven como bloques de construcción valiosos para construir moléculas complejas. Los investigadores los utilizan para crear nuevos candidatos a fármacos, agroquímicos y materiales funcionales .
Síntesis Orgánica y Química Medicinal
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJTBIJJNTHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2444955.png)
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2444956.png)


![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)
![1-Iodo-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444961.png)



![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
